4-(Pyrimidin-2-yloxy)phenol
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Overview
Description
4-(Pyrimidin-2-yloxy)phenol is an organic compound with the molecular formula C10H8N2O2. It is characterized by the presence of a pyrimidine ring attached to a phenol group through an oxygen atom.
Scientific Research Applications
4-(Pyrimidin-2-yloxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Future Directions
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-pyrimidin-2-yloxyphenol, have been known to exhibit a range of pharmacological effects including anti-inflammatory activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Biochemical Pathways
For instance, they have been found to inhibit the production of prostaglandin E2, a vital inflammatory mediator .
Pharmacokinetics
For instance, the pKa values of pyrimidine derivatives have been documented in both basic and acidic media, which can influence their absorption and distribution .
Result of Action
For instance, some pyrimidine derivatives have been found to inhibit cellular microtubule polymerization, leading to cell cycle arrest or induction of cell death across multiple cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yloxy)phenol typically involves the reaction of 2-chloropyrimidine with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine and phenol derivatives.
Comparison with Similar Compounds
4-(Pyrimidin-2-yloxy)phenol can be compared with other similar compounds, such as:
2-(Pyridin-2-yloxy)phenol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(Pyrimidin-4-yloxy)phenol: Similar structure but with the oxygen atom attached to the 4-position of the pyrimidine ring.
4-(Pyrimidin-2-yloxy)aniline: Similar structure but with an aniline group instead of a phenol group
Properties
IUPAC Name |
4-pyrimidin-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-2-4-9(5-3-8)14-10-11-6-1-7-12-10/h1-7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMMNZXCLZUIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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